![molecular formula C20H11ClF6N2OS B2415967 N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide CAS No. 338420-77-2](/img/structure/B2415967.png)
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H11ClF6N2OS and its molecular weight is 476.82. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound's chemical structure has been examined for its properties, particularly in the context of fungicides. For instance, in the study by (Jeon, Kim, Lee, & Kim, 2013), the asymmetric unit of a related compound, the fungicide fluazinam, was analyzed, revealing interactions and bonds that form a three-dimensional network.
Potassium Channel Openers in Epilepsy Treatment
Compounds related to N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide have been identified as potassium channel openers. These have been found to be active in animal models of epilepsy and pain, as detailed in (Amato et al., 2011). These findings are crucial for understanding the potential therapeutic applications of similar compounds in neurological disorders.
Antimycobacterial Activity
Research into N-pyridinylbenzamides, a class closely related to the query compound, has shown promising antimycobacterial activity. A study by (Nawrot et al., 2020) found that certain compounds within this class demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating potential for treating tuberculosis and related infections.
Metabolic Pathways in Drug Development
In the context of drug metabolism and disposition, related compounds have been studied for their metabolic pathways in animals. For instance, (Yue et al., 2011) investigated the metabolic fate of a small-molecule inhibitor, highlighting the complexity and importance of understanding metabolism in drug development.
Material Science Applications
In material science, related compounds have been utilized in the synthesis of polymers. Research such as (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009) demonstrates the synthesis of novel polymers using derivatives of similar compounds, indicating potential applications in various industrial and technological fields.
Propiedades
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N2OS/c21-14-9-11(19(22,23)24)10-28-18(14)31-16-8-4-3-7-15(16)29-17(30)12-5-1-2-6-13(12)20(25,26)27/h1-10H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSVHBSWVGNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)
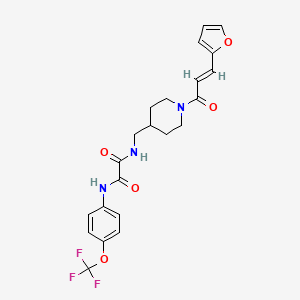
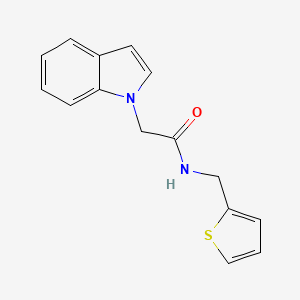
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
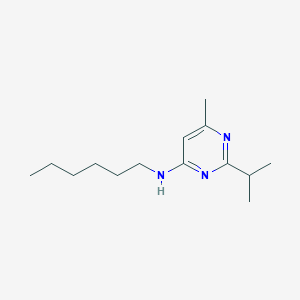
![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
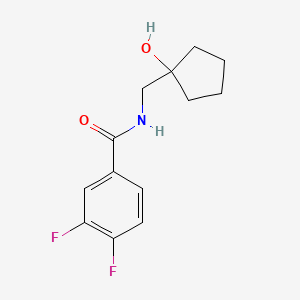
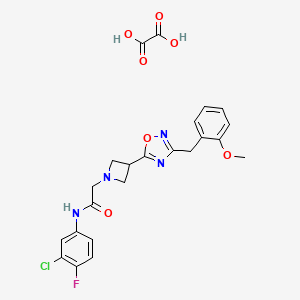
![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)